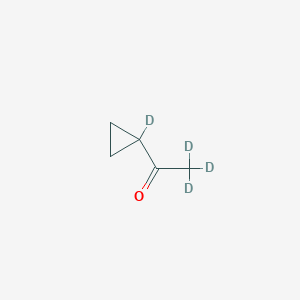

Cyclopropyl-1 Methyl-Ketone-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,2-trideuterio-1-(1-deuteriocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCFCNAITDHQFX-DUVDRHTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Cyclopropyl-1 Methyl-Ketone-d4" chemical properties

An In-depth Technical Guide to the Chemical Properties of Cyclopropyl-1-methyl-ketone-d4

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl-1-methyl-ketone-d4 is the deuterium-labeled form of cyclopropyl methyl ketone.[1] Cyclopropyl methyl ketone is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] Its unique structure, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity that is leveraged in the construction of more complex molecules.[2] The incorporation of deuterium can be a valuable tool in drug development for studying reaction mechanisms, altering metabolic pathways, and potentially enhancing the pharmacokinetic profile of active pharmaceutical ingredients. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Cyclopropyl-1-methyl-ketone-d4 and its non-deuterated analog.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of Cyclopropyl-1-methyl-ketone-d4 and its non-deuterated counterpart, cyclopropyl methyl ketone.

Table 1: General Chemical Properties

| Property | Value (Cyclopropyl-1-methyl-ketone-d4) | Value (Cyclopropyl methyl ketone) | Reference(s) |

| Molecular Formula | C₅D₄H₄O | C₅H₈O | [4] |

| Molecular Weight | 88.14 g/mol | 84.12 g/mol | [4][5] |

| CAS Number | 350818-63-2 | 765-43-5 | [4][5] |

| Appearance | Colorless liquid | Colorless liquid | [6] |

| Odor | Fruity | No data available | [2] |

| SMILES | [2H]C1([2H])C(C(=O)C)C1([2H])[2H] | CC(=O)C1CC1 | [4][5] |

| InChI | InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 | 1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 | [4][5] |

Table 2: Physical Properties of Cyclopropyl Methyl Ketone

| Property | Value | Reference(s) |

| Density | 0.849 g/cm³ | [6] |

| Boiling Point | 114 °C | [5][6] |

| Melting Point | -68 °C | [6] |

| Flash Point | 21 °C (70 °F) | [6] |

| Refractive Index (n20/D) | 1.424 | [5] |

| log Pow (Octanol/Water) | 0.49 | [6] |

| Vapor Pressure | 44.7 mmHg | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of cyclopropyl methyl ketone.

Table 3: Spectroscopic Data for Cyclopropyl Methyl ketone

| Technique | Parameter | Typical Value(s) | Information Provided | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (methine-H), ~1.0-1.2 ppm (methylene-H) | Confirms the electronic environment of protons and the presence of the cyclopropyl ring. | [8] |

| ¹³C NMR | Chemical Shift (δ) | ~209 ppm (C=O), ~17 ppm (methine-C), ~11 ppm (methylene-C) | Provides confirmation of the carbon skeleton. | [8] |

| Infrared (IR) Spectroscopy | Wavenumber (ν) | ~1690-1715 cm⁻¹ | Indicates the presence and electronic nature of the carbonyl group. | [8] |

| Mass Spectrometry (EI) | Mass-to-charge (m/z) | 84 (M⁺), 69 ([C₃H₅CO]⁺), 43 ([CH₃CO]⁺) | Confirms molecular weight and provides a characteristic fragmentation pattern. | [8] |

Experimental Protocols

Synthesis of Cyclopropyl Methyl Ketone

A common and well-documented method for the synthesis of cyclopropyl methyl ketone involves a two-step process starting from α-acetyl-γ-butyrolactone.[9]

Step 1: Synthesis of 5-Chloro-2-pentanone [9]

-

A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath.

-

The reaction mixture is heated, leading to the evolution of carbon dioxide.

-

Distillation is carried out rapidly.

-

After collecting approximately 900 ml of distillate, 450 ml of water is added to the distilling flask, and another 300 ml of distillate is collected.

-

The organic layer from the distillate is separated.

-

The aqueous layer is extracted with three 150-ml portions of ether.

-

The ether extracts are combined with the organic layer and dried over anhydrous calcium chloride.

-

The ether is removed by distillation to yield crude 5-chloro-2-pentanone.

Step 2: Synthesis of Cyclopropyl Methyl Ketone [9]

-

A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed in a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel.

-

To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15–20 minutes. The reaction is exothermic and may begin to boil.

-

The mixture is heated under reflux for 1 hour.

-

370 ml of water is then added slowly, and the mixture is refluxed for an additional hour.

-

The condenser is arranged for distillation, and a mixture of water and cyclopropyl methyl ketone is distilled.

-

The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer of cyclopropyl methyl ketone is separated.

-

The aqueous layer is extracted with two 150-ml portions of ether.

-

The combined organic layer and ether extracts are dried over anhydrous calcium chloride.

-

The ether is removed by distillation, and the remaining cyclopropyl methyl ketone is purified by fractional distillation.

Proposed Synthesis of Cyclopropyl-1-methyl-ketone-d4

Analytical and Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Use a standard pulse program with a 30° pulse angle, a 2-second relaxation delay, and an appropriate number of scans (e.g., 16).

-

¹³C NMR: Employ a proton-decoupled experiment with a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) for good signal-to-noise.

-

-

Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS) [6]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electron ionization (EI) for volatile compounds. Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure of the compound.

Mandatory Visualizations

Caption: Synthesis workflow for cyclopropyl methyl ketone.

Caption: General analytical workflow for structural confirmation.

Biological Activity

The available literature primarily identifies cyclopropyl methyl ketone as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] For instance, it is used in the production of certain fungicides and herbicides.[3] While the cyclopropane motif is known to be present in many biologically active compounds, there is limited public information on the specific biological activities or signaling pathways directly involving Cyclopropyl-1-methyl-ketone-d4 or its non-deuterated form. Its utility in drug development is often as a building block to introduce the cyclopropyl group, which can enhance potency, improve metabolic stability, and provide conformational rigidity to a drug candidate.

Safety and Handling

Cyclopropyl methyl ketone is a highly flammable liquid and vapor.[6] It can cause skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6]

First Aid Measures [6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This technical guide provides a summary of the available information on Cyclopropyl-1-methyl-ketone-d4. For further details, researchers should consult the referenced literature and safety data sheets.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 4. Methyl 1-methylcyclopropyl ketone(1567-75-5) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. immunomart.com [immunomart.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl-1-Methyl-Ketone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl-1-Methyl-Ketone-d4, a deuterated isotopologue of cyclopropyl methyl ketone. This document will be a valuable resource for researchers in medicinal chemistry and drug development, where isotopically labeled compounds are crucial for metabolism studies (DMPK), as internal standards in analytical chemistry, and for mechanistic studies.

Introduction

Cyclopropyl-1-Methyl-Ketone-d4, systematically named 1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone, is a stable isotope-labeled compound where four hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This substitution offers a significant mass shift, making it an excellent internal standard for mass spectrometry-based quantification of the non-labeled parent compound. Furthermore, the C-D bonds are stronger than C-H bonds, which can lead to a kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways.

Synthesis

A feasible synthetic pathway is outlined below:

Step 1: Synthesis of 1,3-Dibromopropane-1,1,2,2,3,3-d6 (a hypothetical precursor for the d4-cyclopropyl ring, assuming some H/D exchange or starting from a more specifically deuterated precursor if available, though 1,3-dibromopropane-d6 is commercially available). A more direct precursor would be 1,3-dibromo-2,2,3,3-tetrafluoropropane, however, its synthesis is not straightforward. A practical approach involves the deuteration of a suitable precursor.

A common method for preparing 1,3-dibromopropane is from 1,3-propanediol. Therefore, the synthesis of the d4-cyclopropyl ketone would likely start with a deuterated 1,3-propanediol. For the purpose of this guide, we will assume the availability of 1,3-dibromopropane-2,2,3,3-d4.

Step 2: Formation of the d4-cyclopropyl ring

The d4-cyclopropyl ring can be constructed via the reaction of a deuterated 1,3-dihalopropane with a suitable acetoacetate derivative, followed by cyclization, hydrolysis, and decarboxylation. A classic approach is the reaction with ethyl acetoacetate.

Proposed Experimental Protocol:

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

1,3-Dibromopropane-2,2,3,3-d4 (hypothetical starting material)

-

Ethanol

-

Diethyl ether

-

Sulfuric acid (concentrated)

-

Potassium hydroxide

-

Calcium chloride (anhydrous)

Procedure:

-

Alkylation: To a solution of sodium ethoxide in absolute ethanol, ethyl acetoacetate is added dropwise with stirring. The resulting solution is then treated with 1,3-dibromopropane-2,2,3,3-d4. The reaction mixture is heated under reflux for several hours to facilitate the alkylation.

-

Cyclization: After cooling, the reaction mixture is treated with a second equivalent of sodium ethoxide to effect intramolecular cyclization to the corresponding cyclopropyl derivative.

-

Hydrolysis and Decarboxylation: The cyclized ester is then hydrolyzed and decarboxylated by heating with aqueous potassium hydroxide solution. This is followed by acidification with dilute sulfuric acid and heating to promote decarboxylation, yielding the crude Cyclopropyl-1-Methyl-Ketone-d4.

-

Purification: The product is isolated by steam distillation or solvent extraction. The organic layer is separated, dried over anhydrous calcium chloride, and purified by fractional distillation.

Characterization

The characterization of Cyclopropyl-1-Methyl-Ketone-d4 relies on standard analytical techniques, with expected spectral data adjusted for the presence of deuterium.

Physical and Chemical Properties

| Property | Value (for non-deuterated) | Expected Value (for d4) |

| Molecular Formula | C₅H₈O | C₅H₄D₄O |

| Molecular Weight | 84.12 g/mol | 88.14 g/mol |

| CAS Number | 765-43-5 | 350818-63-2 |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 114 °C | Expected to be similar to non-deuterated |

| Density | 0.849 g/mL at 25 °C | Expected to be slightly higher than non-deuterated |

| Refractive Index | n20/D 1.424 | Expected to be similar to non-deuterated |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of the deuterated compound will be significantly different from the non-deuterated analog.

| ¹H NMR | Chemical Shift (δ) ppm (non-deuterated) | Expected Chemical Shift (δ) ppm (d4) | Multiplicity (non-deuterated) | Expected Multiplicity (d4) |

| -CH₃ | ~2.2 | ~2.2 | singlet | singlet |

| -CH- (cyclopropyl) | ~1.8 | Absent | multiplet | - |

| -CH₂- (cyclopropyl) | ~0.8 - 1.0 | Absent | multiplet | - |

| ¹³C NMR | Chemical Shift (δ) ppm (non-deuterated) | Expected Chemical Shift (δ) ppm (d4) |

| C=O | ~208 | ~208 |

| -CH₃ | ~28 | ~28 |

| -CH- (cyclopropyl) | ~17 | ~17 (signal may be broadened or show C-D coupling) |

| -CH₂- (cyclopropyl) | ~10 | ~10 (signal may be broadened or show C-D coupling) |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the isotopic enrichment of the compound.

| Technique | Key Fragments (m/z) (non-deuterated) | Expected Key Fragments (m/z) (d4) | Interpretation |

| EI-MS | 84 (M⁺), 69, 43 | 88 (M⁺), 72, 43 | The molecular ion peak shift confirms the d4-labeling. |

Experimental Workflows and Signaling Pathways

Synthetic Pathway Diagram

Caption: Proposed synthetic pathway for Cyclopropyl-1-Methyl-Ketone-d4.

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of the final product.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl-1-Methyl-Ketone-d4. While a specific literature procedure for the synthesis of this deuterated analog is not available, a robust and plausible synthetic route has been proposed based on established chemical principles. The expected characterization data provided herein will serve as a valuable reference for scientists working with this important isotopically labeled compound. The availability of such deuterated standards is paramount for advancing research in drug metabolism, pharmacokinetics, and other areas of chemical and biomedical sciences.

An In-depth Technical Guide to the Structural Analysis of Deuterated Cyclopropyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of deuterated cyclopropyl methyl ketone, a molecule of significant interest in pharmaceutical and materials science. The introduction of deuterium can profoundly influence the metabolic fate and physicochemical properties of molecules, making a thorough structural characterization essential. This document outlines the key spectroscopic features, synthesis, and analytical protocols for deuterated cyclopropyl methyl ketone.

Spectroscopic and Physicochemical Properties

The structural elucidation of deuterated cyclopropyl methyl ketone relies on a combination of spectroscopic techniques. The following tables summarize the key data for both the deuterated and non-deuterated forms of the molecule. It is important to note that the data for the deuterated species are predicted based on established isotopic effects observed in NMR, IR, and mass spectrometry.

Table 1: Physicochemical Properties of Cyclopropyl Methyl Ketone

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [1] |

| IUPAC Name | 1-cyclopropylethanone[1] |

| CAS Number | 765-43-5[1] |

Table 2: Comparative Spectroscopic Data

| Technique | Non-Deuterated Cyclopropyl Methyl Ketone | Deuterated Cyclopropyl Methyl Ketone (Predicted) | Structural Insights |

| ¹H NMR | δ ~2.5 ppm (methine-H), δ ~1.0-1.2 ppm (methylene-H)[2] | Signal for deuterated position will be absent or significantly reduced. | Confirms the position and extent of deuteration. |

| ¹³C NMR | Carbonyl C: ~209 ppm, Methine C: ~20 ppm, Methylene C: ~10 ppm | Carbon bearing deuterium will show a multiplet due to C-D coupling and a slight upfield shift. | Provides information about the electronic environment of the carbon skeleton. |

| IR Spectroscopy | C=O stretch: ~1690-1715 cm⁻¹[2] | C-D stretch will appear in the range of 2100-2300 cm⁻¹. The C=O stretch may show a slight shift. | Confirms the presence of C-D bonds and the carbonyl group. |

| Mass Spectrometry | Molecular ion (M⁺): m/z 84. Key fragments: m/z 69 [C₃H₅CO]⁺, m/z 43 [CH₃CO]⁺[1][2] | Molecular ion peak will be shifted by the number of deuterium atoms (e.g., m/z 85 for one D). Fragmentation pattern will shift accordingly. | Determines the molecular weight and degree of deuteration. |

Synthesis and Deuteration Strategies

The synthesis of deuterated cyclopropyl methyl ketone can be achieved through various methods, primarily involving the introduction of deuterium at the α-position to the carbonyl group or on the methyl group.

A common strategy for α-deuteration involves the use of D₂O in the presence of a superacid catalyst.[3][4] This method facilitates a highly efficient hydrogen-deuterium exchange at the α-positions of ketones.

Alternatively, deuteration of the methyl group can be achieved. One reported method involves the synthesis of monodeuterated enaminones from methyl ketones using deuterated formate ester (DCO₂Me), which proceeds through a deuterated β-keto aldehyde intermediate.[5] While this study focused on the enaminone product, the intermediate is a deuterated form of cyclopropyl methyl ketone.

Experimental Protocols

NMR Spectroscopy

A robust method for the structural validation of cyclopropyl ketones is Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the deuterated cyclopropyl methyl ketone sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]

-

For quantitative NMR (qNMR) to determine purity, accurately weigh 10-20 mg of the sample and 5-10 mg of a high-purity internal standard (e.g., maleic acid) into the NMR tube before adding the solvent.[6]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

If necessary, perform 2D correlation experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.[2]

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and the degree of deuteration.

General Workflow for LC-MS/MS Analysis: [7]

-

Preparation of Solutions:

-

Chromatography: Develop a suitable liquid chromatography method to separate the analyte from any impurities.

-

Mass Spectrometry: Optimize the mass spectrometer parameters for the analyte. Use an appropriate ionization technique (e.g., ESI, APCI).

Infrared (IR) Spectroscopy

IR spectroscopy is a quick method to identify the presence of key functional groups.

-

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the spectrum and identify the characteristic absorption bands for the C=O and C-D stretches.

Visualizations

Logical Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural analysis of deuterated cyclopropyl methyl ketone.

Key Spectroscopic Correlations

Caption: Correlation of structural features with spectroscopic observations.

Conclusion

The structural analysis of deuterated cyclopropyl methyl ketone is a critical step in its application in various scientific fields. A multi-technique approach, combining NMR, mass spectrometry, and IR spectroscopy, is essential for unambiguous characterization. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar deuterated compounds. The ability to confirm the site and extent of deuteration is paramount for understanding its impact on molecular properties and behavior.

References

- 1. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropyl-1 Methyl-Ketone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated isotopologue, Cyclopropyl-1 Methyl-Ketone-d4. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details the compound's structural information, physicochemical properties, and stability. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis. The unique characteristics imparted by deuterium labeling make this compound a valuable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard in analytical chemistry.

Introduction

Cyclopropyl methyl ketone, also known as acetylcyclopropane, is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a cyclopropyl moiety can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The deuterated analog, this compound, serves as a crucial tool in modern chemical and pharmaceutical research. Its primary applications include its use as an internal standard for quantitative mass spectrometry-based assays and in mechanistic studies to probe reaction pathways and metabolic fate. This guide aims to provide a detailed repository of its known physical and chemical characteristics, alongside practical experimental procedures.

Compound Identification and Physical Properties

This compound is a stable, isotopically labeled version of cyclopropyl methyl ketone. There are two common deuterated forms available, distinguished by the position of the deuterium atoms.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Acetylcyclopropane-d4, Methyl Cyclopropyl Ketone-d4 | [1] |

| CAS Number | 95249-93-7 (deuterium on methyl and cyclopropyl) | [2] |

| 350818-63-2 (deuterium on cyclopropyl at positions 2,2,3,3) | [1][3] | |

| Molecular Formula | C₅H₄D₄O | [1][2] |

| Molecular Weight | 88.14 g/mol | [2] |

The physical properties of this compound are expected to be very similar to its non-deuterated analog. The available data for the unlabeled compound (CAS: 765-43-5) is summarized below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 114 °C | [1] |

| Melting Point | -68 °C | [1] |

| Density | 0.849 g/cm³ at 25 °C | [1] |

| Flash Point | 21 °C (70 °F) | [1] |

| Solubility in Water | Slightly soluble to miscible | [4][5][6][7][8] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, ether, and acetone | [2][4] |

| log Pow (Octanol/Water) | 0.49 | [1] |

Chemical Properties and Reactivity

| Property | Description | Reference |

| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated area). | [1][9][10] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases. | [1][9][10] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [1][9][10] |

The chemical reactivity of this compound is dominated by the chemistry of the ketone functional group and the strained cyclopropyl ring. The ketone can undergo nucleophilic addition, reduction to the corresponding alcohol, and reactions at the α-carbon. The cyclopropyl ring can participate in ring-opening reactions under certain conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a deuterated precursor or via deuterium exchange on the final product. The most common industrial synthesis of the unlabeled compound proceeds via the cyclization of 5-chloro-2-pentanone. A similar approach can be envisioned for the deuterated analog.

Step 1: Synthesis of 5-chloro-2-pentanone-d4

This intermediate can be prepared from α-acetyl-γ-butyrolactone using deuterated hydrochloric acid (DCl) in D₂O.

-

Materials: α-acetyl-γ-butyrolactone, Deuterium chloride (DCl, 35 wt. % in D₂O), Deuterium oxide (D₂O).

-

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, combine α-acetyl-γ-butyrolactone, DCl in D₂O, and additional D₂O.

-

Heat the mixture to induce decarboxylation and chlorination.

-

Distill the resulting 5-chloro-2-pentanone-d4 from the reaction mixture.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Cyclization to this compound

The deuterated 5-chloro-2-pentanone is then cyclized under basic conditions.

-

Materials: 5-chloro-2-pentanone-d4, Sodium hydroxide (NaOH), Water.

-

Procedure:

-

Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add the crude 5-chloro-2-pentanone-d4 to the basic solution. The reaction is exothermic.

-

Heat the mixture under reflux for approximately one hour.

-

Arrange the apparatus for distillation and distill the this compound from the reaction mixture as an azeotrope with water.

-

Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic fractions, dry over anhydrous calcium chloride, and purify by distillation.

-

Alternatively, deuterium exchange on unlabeled cyclopropyl methyl ketone can be achieved under basic conditions using a deuterium source like D₂O with a base catalyst (e.g., NaOD).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program, for example, starting at 50°C and ramping to 250°C, can be used to ensure good separation.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is typically used.

-

Data Acquisition: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode is employed for quantification, monitoring the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the identity and isotopic purity of the compound.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the remaining protons in the molecule. The integration of these signals relative to an internal standard can be used to determine the degree of deuteration. The signals for the cyclopropyl protons will be observed, while the signal for the methyl protons will be significantly reduced or absent depending on the deuteration pattern.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the five carbon atoms. The signals for carbons attached to deuterium will appear as multiplets due to C-D coupling and may be broader and have lower intensity compared to the unlabeled compound.

Spectroscopic Data (Predicted)

Mass Spectrum (Electron Ionization)

The mass spectrum of the unlabeled compound shows a molecular ion peak at m/z 84. The base peak is typically at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant fragment is observed at m/z 69, corresponding to the loss of a methyl group. For this compound, the molecular ion peak is expected at m/z 88. The fragmentation pattern will be similar, with key fragments shifted by the mass of the deuterium atoms.

-

[M]⁺: m/z 88

-

[M-CD₃]⁺: m/z 70

-

[CD₃CO]⁺: m/z 46

¹H NMR Spectrum

The ¹H NMR spectrum of the unlabeled compound in CDCl₃ typically shows:

-

A multiplet for the cyclopropyl methine proton (CH) around δ 2.0-2.2 ppm.

-

A singlet for the methyl protons (CH₃) around δ 2.3 ppm.

-

Multiplets for the cyclopropyl methylene protons (CH₂) between δ 0.7-1.2 ppm.

For this compound (with deuteration on the methyl group and one cyclopropyl position), the spectrum would be significantly altered. The methyl singlet would be absent, and the complexity of the cyclopropyl signals would change depending on the exact deuteration pattern.

¹³C NMR Spectrum

The ¹³C NMR spectrum of the unlabeled compound in CDCl₃ shows signals at approximately:

-

δ 208 ppm (C=O)

-

δ 32 ppm (CH₃)

-

δ 18 ppm (CH)

-

δ 10 ppm (CH₂)

For the d4-analog, the chemical shifts will be very similar. However, the signals for the deuterated carbons will show characteristic C-D coupling and may have reduced intensity.

Applications in Research and Development

This compound is a valuable tool in several areas of scientific research:

-

Internal Standard: Its primary use is as an internal standard in quantitative analysis by GC-MS or LC-MS. Since it has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise measurements.

-

Metabolic Studies: Deuterium-labeled compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies. By administering the deuterated compound, researchers can trace its metabolic fate and identify its metabolites using mass spectrometry. The kinetic isotope effect, where the C-D bond is cleaved more slowly than a C-H bond, can also provide insights into metabolic pathways.

-

Mechanistic Studies: In chemical research, deuterated compounds are used to elucidate reaction mechanisms by tracking the position of the deuterium atoms throughout a chemical transformation.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the utilization of this compound in a typical quantitative analytical workflow.

Conclusion

This compound is a key isotopically labeled compound with significant applications in analytical chemistry and pharmaceutical research. This technical guide has provided a detailed summary of its physical and chemical properties, along with comprehensive experimental protocols for its synthesis and analysis. The data and methodologies presented herein are intended to be a valuable resource for scientists and researchers, facilitating the effective use of this compound in their respective fields. The continued use of such deuterated standards will undoubtedly contribute to advancements in drug development and a deeper understanding of chemical and biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Chloro-2-pentanone synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopropyl methyl ketone(765-43-5) 13C NMR [m.chemicalbook.com]

- 10. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]

Isotopic Purity of Cyclopropyl-1-Methyl-Ketone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Cyclopropyl-1-Methyl-Ketone-d4. The accurate assessment of isotopic enrichment is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.[1][2]

Introduction to Isotopic Purity

Deuterium-labeled compounds, such as Cyclopropyl-1-Methyl-Ketone-d4, are powerful tools in drug development and metabolic research.[2][3] The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates.[2] Therefore, the precise determination of isotopic purity is essential to ensure the reliability and reproducibility of experimental results.[1] Isotopic purity refers to the percentage of a specific isotope at a given atomic position, while species abundance is the percentage of molecules with a specific isotopic composition.[4]

Analytical Methodologies for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a robust strategy for the comprehensive evaluation of the isotopic enrichment and structural integrity of deuterated compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the degree of deuteration by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation:

-

Prepare a stock solution of Cyclopropyl-1-Methyl-Ketone-d4 in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent.

-

Prepare a similar solution of the unlabeled Cyclopropyl-1-Methyl-Ketone as a reference standard.

-

-

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common method for analyzing ketones.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-200).

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (d0) and deuterated (d4) compounds.

-

Determine the accurate mass of the molecular ions.

-

Analyze the isotopic distribution pattern of the deuterated compound.

-

Calculate the isotopic enrichment by comparing the intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4). Deconvolution algorithms can be employed for complex isotopic patterns.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific sites of deuterium incorporation and can be used to quantify the isotopic purity.[1][6] Both ¹H and ²H NMR are valuable techniques.

Experimental Protocol: ¹H and ²H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Cyclopropyl-1-Methyl-Ketone-d4 in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte signals.

-

Add an internal standard with a known concentration for quantitative analysis.

-

-

Instrumentation and Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR:

-

Acquire a quantitative ¹H NMR spectrum.

-

The degree of deuteration can be determined by the reduction in the signal intensity of the protons at the labeled positions compared to an internal standard or a non-deuterated reference signal within the molecule.[7]

-

-

²H NMR:

-

Acquire a quantitative ²H NMR spectrum.

-

This provides a direct measurement of the deuterium signals and can be used to confirm the positions of deuteration and quantify the isotopic abundance.[8]

-

-

Data Analysis:

-

Integrate the relevant signals in the ¹H and ²H spectra.

-

Calculate the isotopic purity by comparing the integral of the residual proton signals at the deuterated sites to the integrals of non-deuterated positions or the internal standard.

-

-

Quantitative Data Summary

The following table summarizes representative data for a typical batch of Cyclopropyl-1-Methyl-Ketone-d4.

| Parameter | Method | Result |

| Isotopic Enrichment (at labeled positions) | HR-MS | > 99.5% |

| Chemical Purity | GC-MS | > 99% |

| d0 Isotopologue Abundance | HR-MS | < 0.1% |

| d1 Isotopologue Abundance | HR-MS | < 0.2% |

| d2 Isotopologue Abundance | HR-MS | < 0.5% |

| d3 Isotopologue Abundance | HR-MS | < 1.5% |

| d4 Isotopologue Abundance | HR-MS | > 97.5% |

| Site of Deuteration Confirmation | ¹H and ²H NMR | Confirmed at the methyl group and the adjacent cyclopropyl proton. |

Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the general workflow for determining the isotopic purity of Cyclopropyl-1-Methyl-Ketone-d4 and the logical relationship in data analysis.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. synmr.in [synmr.in]

- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. Search results [inis.iaea.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

"Cyclopropyl-1 Methyl-Ketone-d4" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of Cyclopropyl-1 Methyl-Ketone-d4, a deuterated isotopologue of Cyclopropyl methyl ketone. This information is critical for its application in various research and development settings, particularly in pharmacokinetic studies and as an internal standard in analytical chemistry.

Core Molecular Data

The introduction of four deuterium atoms into the Cyclopropyl methyl ketone structure results in a predictable increase in its molecular weight. This isotopic labeling is a key feature, enabling its use in studies where differentiation from the endogenous or non-labeled compound is necessary. The precise molecular formula and weight are essential for accurate quantification and analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₄D₄O | 88.15 (Calculated) |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12[1][2][3][4][5] |

Note: The molecular weight of this compound is calculated based on the atomic masses of its constituent atoms (C: 12.011, H: 1.008, D: 2.014, O: 15.999).

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the use of this compound as an internal standard in mass spectrometry-based quantification is a primary application. A general workflow for such an experiment is outlined below.

Workflow: Quantification of a Target Analyte using a Deuterated Internal Standard

References

Stability and Storage of Cyclopropyl-1-methyl-ketone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclopropyl-1-methyl-ketone-d4, a deuterated analog of cyclopropyl methyl ketone. This document synthesizes available data to ensure the integrity and reliability of this compound in research and development settings. Given the limited specific stability data for the deuterated species, this guide also draws upon information from its non-deuterated counterpart, highlighting areas where further investigation may be warranted.

Core Stability Profile

Cyclopropyl-1-methyl-ketone-d4 is recognized as a stable isotope-labeled compound.[1][2] Generally, it is considered stable under standard laboratory conditions. The non-deuterated form, cyclopropyl methyl ketone, is stable under normal temperatures and pressures.[] However, the inherent ring strain of the cyclopropyl group makes it susceptible to decomposition under certain conditions, a characteristic that is expected to be shared by its deuterated analog.[4]

Summary of Stability and Storage Parameters

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | Room temperature. | [5] |

| Chemical Stability | Stable under normal conditions. | [] |

| Incompatibilities | Strong oxidizing agents, strong bases, and reducing agents. | [6] |

| Acid Sensitivity | Sensitive to acidic conditions, which can promote ring-opening of the cyclopropyl group. Mild basic washes are generally better tolerated than acidic ones. | [4] |

| Thermal Stability | Considered generally stable at recommended storage and handling temperatures. High temperatures can lead to thermal rearrangement reactions, such as ring-opening to form homoallylic ketones or ring expansion via the Cloke-Wilson rearrangement. | [6] |

| Hazardous Decomposition | Under high-temperature conditions, the primary hazardous decomposition products are expected to be carbon monoxide (CO) and carbon dioxide (CO2). | [6] |

Potential Degradation Pathways

The primary degradation pathway for cyclopropyl ketones involves the opening of the strained cyclopropyl ring, which can be initiated by heat or acidic conditions.

Caption: Potential degradation pathways for Cyclopropyl-1-methyl-ketone-d4.

Experimental Protocols

Protocol: Analysis of Thermal Degradation Products by GC-MS

Objective: To identify and quantify potential degradation products of Cyclopropyl-1-methyl-ketone-d4 after exposure to elevated temperatures.

Materials:

-

Cyclopropyl-1-methyl-ketone-d4

-

Inert, sealed vials

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Helium carrier gas

Procedure:

-

Sample Preparation:

-

Place 1 mL of pure Cyclopropyl-1-methyl-ketone-d4 into a sealed, inert vial.

-

Prepare multiple samples to be exposed to different conditions (e.g., varying temperatures and durations).

-

Heat the vials at predetermined temperatures (e.g., 150°C, 200°C, 250°C) for a set duration (e.g., 1, 4, 8 hours).

-

Prepare a control sample stored at room temperature.

-

-

GC-MS Analysis:

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 35-350 amu.

-

-

-

Data Analysis:

-

Compare the chromatograms of the heated samples with the control sample to identify any new peaks, which would indicate degradation products.

-

Analyze the mass spectra of the new peaks to identify the degradation products by comparing them to spectral libraries and known fragmentation patterns of potential isomers.

-

Caption: Generalized workflow for assessing the stability of Cyclopropyl-1-methyl-ketone-d4.

Recommended Handling and Storage Workflow

To ensure the long-term stability and integrity of Cyclopropyl-1-methyl-ketone-d4, the following workflow is recommended:

Caption: Recommended storage and handling workflow for Cyclopropyl-1-methyl-ketone-d4.

References

In-Depth Technical Guide to the Safety of Cyclopropyl-1 Methyl-Ketone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Cyclopropyl-1 Methyl-Ketone-d4, compiled from available Safety Data Sheets (SDS) and toxicological data. To ensure a thorough safety assessment, this guide also incorporates data from its non-deuterated analog, Cyclopropyl Methyl Ketone, as specific toxicological studies on the deuterated compound are limited.

Chemical Identification and Physical Properties

This compound is the deuterium-labeled form of Cyclopropyl Methyl Ketone. The physical and chemical properties are primarily based on the non-deuterated compound.

| Property | Value | Reference |

| Chemical Formula | C5H4D4O | [1] |

| CAS Number | 350818-63-2 | [1] |

| CAS (unlabelled) | 765-43-5 | [1] |

| Synonyms | Methyl Cyclopropyl Ketone-d4, Acetylcyclopropane-d4 | [1] |

| Molecular Weight | 88.17 g/mol (deuterated) | |

| Molecular Weight (unlabelled) | 84.12 g/mol | [1] |

| Physical State | Liquid | [1] |

| Color | Colorless | [1] |

| Odor | Fruity | [2] |

| Boiling Point | 114 °C (237 °F) | [1] |

| Melting Point | -68 °C (-90 °F) | [1] |

| Flash Point | 21 °C (70 °F) | [1] |

| Density | 0.849 g/cm³ | [1] |

| Solubility | Moderately soluble in water; miscible with most organic solvents.[2] | |

| log Pow (octanol/water) | 0.49 | [1] |

Hazard Identification and Classification

Both the deuterated and non-deuterated forms of cyclopropyl methyl ketone are classified as hazardous. The primary hazards are flammability and irritation.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Oral | 4 (for non-deuterated) | H302: Harmful if swallowed. |

Signal Word: Danger

Potential Acute Health Effects:

-

Eyes: Causes serious eye irritation.[1]

-

Skin: May be harmful if absorbed through the skin and causes skin irritation.[1]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 185 mg/kg | [3] |

| LD50 | Rat | Oral | 265 mg/kg | [3] |

| Draize test | Rabbit | Eye | 100 uL (Mild) | [3] |

No data is available for carcinogenic or mutagenic effects for the deuterated compound. For the non-deuterated form, no component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[1]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed to assess the safety of chemical substances. The following are relevant for evaluating the hazards associated with cyclopropyl methyl ketone.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[4]

-

Preparation: The fur on the animal's back is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[5]

-

Exposure: The exposure duration is typically 4 hours.[6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[5]

-

Scoring: The severity of skin reactions is graded numerically to calculate an overall score.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.[7]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[8]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to determine the reversibility of any observed effects.[7][8]

-

Scoring: Lesions are scored according to a standardized system.

Acute Inhalation Toxicity (OECD 403)

This protocol is used to assess the health hazards of short-term exposure to an airborne substance.[9]

Methodology:

-

Animal Model: Typically, young adult rats are used.

-

Exposure: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a fixed period, usually 4 hours.[10] Multiple concentration groups are tested.

-

Observation: The animals are observed for at least 14 days for signs of toxicity and mortality.[9] Body weight is monitored, and a full necropsy is performed at the end of the study.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test animals.

Signaling Pathways in Ketone Toxicity

Specific signaling pathways for the toxicity of this compound have not been identified in the reviewed literature. However, general mechanisms of ketone and solvent toxicity often involve:

-

Central Nervous System (CNS) Depression: Like many organic solvents, high concentrations of ketones can cause narcotic effects, leading to dizziness, headache, and in severe cases, unconsciousness and respiratory failure.[11]

-

Oxidative Stress: Some ketones can induce the formation of reactive oxygen species, leading to cellular damage.

-

Metabolic Acidosis: The metabolism of certain ketones can lead to an increase in acidic byproducts in the blood.[12]

-

Neurotoxicity: Some ketones have been shown to cause peripheral neuropathy through the formation of neurotoxic metabolites.[3]

Visualizations

Hazard Identification and First Aid Response

Caption: Hazard Identification and First Aid Response Workflow.

Experimental Workflow for Acute Dermal Irritation (OECD 404)

Caption: OECD 404 Experimental Workflow.

Experimental Workflow for Acute Eye Irritation (OECD 405)

Caption: OECD 405 Experimental Workflow.

Handling and Storage Recommendations

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Use in a well-ventilated area or under a fume hood.[1]

-

Keep away from sources of ignition - No smoking.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[1]

Storage:

-

Store at room temperature in a cool, dry, and well-ventilated place.[1]

-

Keep container tightly closed.

-

Store away from heat, sparks, and open flames.[1]

-

Incompatible materials include strong oxidizing agents, strong reducing agents, and strong bases.[3]

Accidental Release and Disposal Measures

Accidental Release:

-

Remove all sources of ignition.[3]

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal.[1]

-

Do not let the product enter drains.[1]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated containers may retain product residue and should be handled as hazardous.

This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Further studies on ketone neurotoxicity and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Solvent Neurotoxicity (87-104) | NIOSH | CDC [cdc.gov]

- 12. gov.uk [gov.uk]

Methodological & Application

Application Notes and Protocols for Cyclopropyl-1-Methyl-Ketone-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyclopropyl-1-Methyl-Ketone-d4 (CPMK-d4) as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The following protocols and data are intended to guide researchers in the effective implementation of CPMK-d4 for accurate and precise quantification of the corresponding non-labeled analyte, Cyclopropyl Methyl Ketone (CPMK), or other structurally similar compounds.

Introduction to Deuterated Internal Standards

Deuterated compounds, such as CPMK-d4, are ideal internal standards for mass spectrometry-based quantification.[1] In these standards, one or more hydrogen atoms are replaced by their stable isotope, deuterium.[1] This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.[2] The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation, thus experiencing similar matrix effects and ionization suppression or enhancement.[1] This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[1][2]

CPMK-d4 is the deuterium-labeled version of Cyclopropyl methyl ketone.[3] Cyclopropyl methyl ketone is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Therefore, the use of CPMK-d4 as an internal standard is crucial for the accurate quantification of CPMK in various matrices during drug development and safety assessment.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H4D4O | Inferred from[6] |

| Molecular Weight | 88.14 g/mol | Inferred from[6] |

| Boiling Point | 114 °C (for non-deuterated) | [5] |

| Density | 0.849 g/mL at 25 °C (for non-deuterated) | [5] |

| Solubility | Fully miscible in water | [5] |

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of CPMK-d4 and the non-labeled analyte (CPMK) for calibration curves and quality control samples.

Materials:

-

Cyclopropyl-1-Methyl-Ketone-d4 (CPMK-d4)

-

Cyclopropyl Methyl Ketone (CPMK)

-

Methanol (LC-MS grade)

-

Deionized water

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

CPMK-d4 Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of CPMK-d4 and dissolve it in a 10 mL volumetric flask with methanol.

-

CPMK Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of CPMK and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Solutions: Prepare serial dilutions of the CPMK stock solution in a 50:50 methanol/water mixture to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Dilute the CPMK-d4 stock solution to a final concentration of 100 ng/mL in 50:50 methanol/water. This solution will be added to all samples, calibration standards, and quality controls.

Sample Preparation: Protein Precipitation

Objective: To extract CPMK and CPMK-d4 from a biological matrix (e.g., plasma) prior to LC-MS analysis.

Materials:

-

Plasma samples

-

CPMK-d4 spiking solution (100 ng/mL)

-

Acetonitrile (containing 1% formic acid)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL CPMK-d4 spiking solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Objective: To develop a sensitive and specific method for the simultaneous quantification of CPMK and CPMK-d4.

| Parameter | Condition |

| LC System | Agilent 1200 Infinity Series HPLC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | CPMK: 85.1 -> 67.1; CPMK-d4: 89.1 -> 71.1 (Hypothetical) |

| Collision Energy | Optimized for each transition |

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a validation study using CPMK-d4 as an internal standard for the quantification of CPMK in human plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | ± 15% |

| Matrix Effect | Minimal, compensated by internal standard |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: General workflow for sample analysis using an internal standard.

Metabolism of Cyclopropyl Groups

The cyclopropyl group can undergo metabolic transformations, primarily through oxidation mediated by Cytochrome P450 (CYP) enzymes.[7] This can lead to ring-opening and the formation of reactive intermediates.[7] Understanding these pathways is crucial in drug development.

Caption: Potential metabolic pathway of a cyclopropyl-containing compound.

Conclusion

Cyclopropyl-1-Methyl-Ketone-d4 is a valuable tool for the accurate and precise quantification of its non-deuterated counterpart in complex matrices. The protocols and data presented here provide a foundation for the development and validation of robust analytical methods. The use of a stable isotope-labeled internal standard like CPMK-d4 is highly recommended to mitigate variability and ensure data integrity in regulated and research environments.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. immunomart.com [immunomart.com]

- 4. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 5. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 6. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

Application Notes and Protocols for Quantitative Mass Spectrometry using Cyclopropyl-1 Methyl-Ketone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly within drug discovery and development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1] Cyclopropyl-1 Methyl-Ketone-d4, the deuterated analog of Cyclopropyl methyl ketone, serves as an ideal internal standard for the precise quantification of its non-labeled counterpart in various biological matrices.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in quantitative mass spectrometry, aimed at researchers, scientists, and drug development professionals.

Cyclopropyl methyl ketone is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its quantification in biological systems is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a deuterated internal standard like this compound is the gold standard for such analyses as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[1][4]

Physicochemical Properties

| Property | Cyclopropyl methyl ketone | This compound |

| CAS Number | 765-43-5 | Not available |

| Molecular Formula | C₅H₈O | C₅H₄D₄O |

| Molecular Weight | 84.12 g/mol | 88.14 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 114 °C | Not available |

| Density | 0.849 g/cm³ | Not available |

| Solubility | Fully miscible in water | Soluble in DMSO (10 mM) |

(Physical properties for the non-deuterated form are sourced from various chemical suppliers.[5][6])

Quantitative Analysis via LC-MS/MS

The following protocol outlines a general procedure for the quantitative analysis of Cyclopropyl methyl ketone in a biological matrix (e.g., plasma) using this compound as an internal standard. This method should be optimized and validated according to regulatory guidelines (e.g., ICH M10) before its application in regulated studies.[7][8]

Experimental Protocol

1. Materials and Reagents

-

Cyclopropyl methyl ketone (analyte) reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclopropyl methyl ketone in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of blank plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

-

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Cyclopropyl methyl ketone (Analyte): m/z 85.1 → 43.1

-

This compound (Internal Standard): m/z 89.1 → 46.1

-

-

Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

Data Presentation (Representative Data)

The following tables present representative data that would be generated during the validation of a quantitative LC-MS/MS method for Cyclopropyl methyl ketone. Note: This is illustrative data and should not be considered as actual experimental results.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression | R² |

| Cyclopropyl methyl ketone | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 2: Precision and Accuracy (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | <15 | ±15 | <15 | ±15 |

| Low | 3 | <10 | ±10 | <10 | ±10 |

| Mid | 100 | <10 | ±10 | <10 | ±10 |

| High | 800 | <10 | ±10 | <10 | ±10 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 3 | 0.95 - 1.05 | >85 |

| High | 800 | 0.95 - 1.05 | >85 |

Metabolism of Cyclopropyl Methyl Ketone

The cyclopropyl group, while often incorporated into drug candidates to enhance metabolic stability, can itself be a site of metabolism.[9] Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropyl ring, which may lead to ring-opening and the formation of reactive intermediates.[9] Therefore, when developing drugs containing a cyclopropyl moiety, it is essential to investigate its metabolic fate.

Below is a diagram illustrating a hypothetical metabolic pathway for a xenobiotic ketone containing a cyclopropyl group.

Caption: Hypothetical metabolic pathway of Cyclopropyl Methyl Ketone.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Cyclopropyl methyl ketone using this compound as an internal standard.

Caption: Workflow for quantitative analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Cyclopropyl methyl ketone in biological matrices. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. Adherence to established validation guidelines is crucial to ensure the integrity and quality of the generated data.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. 环丙基甲基酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 8. database.ich.org [database.ich.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

Application Note: Quantitative Analysis of Cyclopropyl Methyl Ketone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cyclopropyl methyl ketone in human plasma. To ensure the highest level of accuracy and precision, this method employs "Cyclopropyl-1 Methyl-Ketone-d4" as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological assessments, or other applications requiring precise measurement of cyclopropyl methyl ketone.

Introduction

Cyclopropyl methyl ketone is a small molecule of interest in various fields of chemical research and development. Accurate quantification in biological matrices is often crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays.[3] A significant challenge in LC-MS/MS-based quantification is the potential for matrix effects, which can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the results.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the most effective way to mitigate these matrix effects.[1][2][3] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of cyclopropyl methyl ketone in human plasma.

Experimental

Materials and Reagents

-

Cyclopropyl methyl ketone (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and filtered

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock Solutions (1 mg/mL):

-

Analyte Stock: Accurately weigh and dissolve cyclopropyl methyl ketone in methanol.

-

Internal Standard Stock: Accurately weigh and dissolve this compound in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.[2]

-

Prepare a working internal standard solution by diluting the IS stock solution with the same solvent mixture to a final concentration of 100 ng/mL.

Sample Preparation

-

Protein Precipitation: To 50 µL of plasma sample (calibrators, quality controls, or unknown samples), add 150 µL of the working internal standard solution in acetonitrile (100 ng/mL).

-

Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions: